molecular formula C7H11N3O2S B6285606 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1152816-64-2

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No. B6285606
CAS RN: 1152816-64-2
M. Wt: 201.2
InChI Key:
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Description

The compound “3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione” is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. One common method involves the reaction of 5-amino-pyrazoles with various reagents to construct diverse heterocyclic or fused heterocyclic scaffolds . For example, Wong et al. reported the synthesis of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, especially when they are part of fused ring systems. For instance, the reaction of 3(5)-aminopyrazole with endoperoxide-containing building blocks can lead to the formation of trioxolane–pyrazole and tetraoxane–pyrazole hybrids .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They can participate in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Future Directions

The future directions in the research of pyrazole derivatives are likely to involve the development of new synthetic methods and the exploration of their biological activities. Given their versatility as synthetic building blocks and their potential biological activities, pyrazole derivatives are likely to continue to attract significant interest in the field of organic and medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 5-chloro-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 1,3-propanedithiol to form the desired product.", "Starting Materials": ["5-amino-1H-pyrazole-4-carboxylic acid", "thionyl chloride", "1,3-propanedithiol"], "Reaction": ["Step 1: React 5-amino-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of a base such as pyridine to form 5-chloro-1H-pyrazole-4-carbonyl chloride.", "Step 2: React 5-chloro-1H-pyrazole-4-carbonyl chloride with 1,3-propanedithiol in the presence of a base such as triethylamine to form 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione." ] }

CAS RN

1152816-64-2

Product Name

3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

94

Origin of Product

United States

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